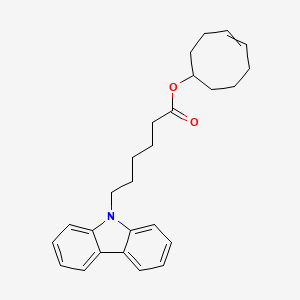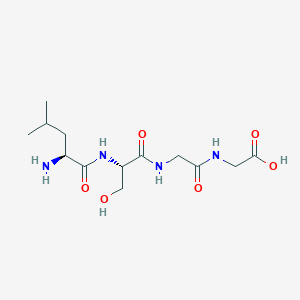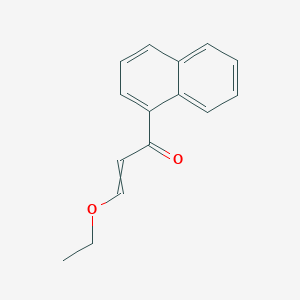![molecular formula C18H11N3 B12536114 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile typically involves the condensation of 9H-pyrido[3,4-b]indole with benzonitrile under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
- 1-(9H-pyrido[3,4-b]indol-1-yl)-1,4-butanediol
- (2S,4R)-4-(9H-pyrido[3,4-b]indol-1-yl)-1,2,4-butanetriol
Uniqueness
4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the β-carboline core with a benzonitrile group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H11N3 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile |
InChI |
InChI=1S/C18H11N3/c19-11-12-5-7-13(8-6-12)17-18-15(9-10-20-17)14-3-1-2-4-16(14)21-18/h1-10,21H |
InChI Key |
BBRDPUNQWUSDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)
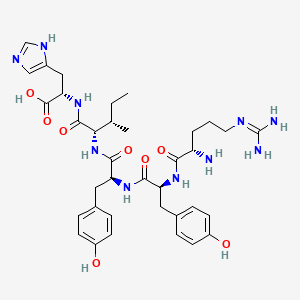
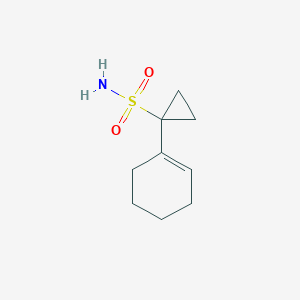
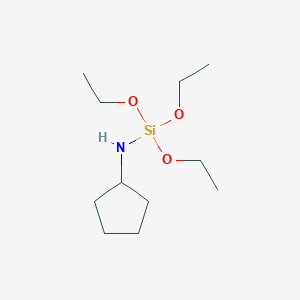
![1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide](/img/structure/B12536052.png)
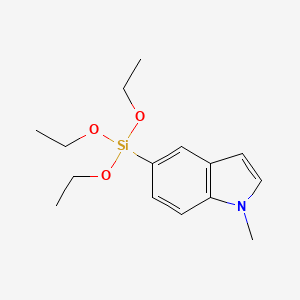
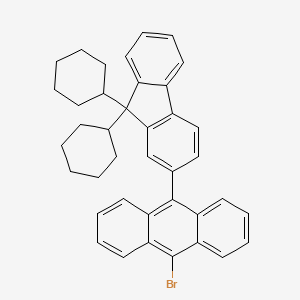


![6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-](/img/structure/B12536081.png)
